molecular formula C7H5ClF3NO B1375383 2-Amino-4-chloro-5-(trifluoromethyl)phenol CAS No. 1060757-37-0

2-Amino-4-chloro-5-(trifluoromethyl)phenol

Cat. No. B1375383
CAS RN: 1060757-37-0
M. Wt: 211.57 g/mol
InChI Key: KUDPMERAGIMFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-chloro-5-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H5ClF3NO . It has a molecular weight of 211.57 g/mol . The compound is also known by other names such as 2-amino-4-chloro-5-trifluoromethylphenol .


Synthesis Analysis

The synthesis of 2-Amino-4-chloro-5-(trifluoromethyl)phenol and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The InChI string for 2-Amino-4-chloro-5-(trifluoromethyl)phenol is InChI=1S/C7H5ClF3NO/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2,13H,12H2 . The Canonical SMILES string is C1=C(C(=CC(=C1O)N)Cl)C(F)(F)F .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.57 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 0 . The exact mass is 211.0011760 g/mol . The topological polar surface area is 46.2 Ų . The heavy atom count is 13 .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in compounds like 2-Amino-4-chloro-5-(trifluoromethyl)phenol is known to enhance the biological activity of pharmaceuticals . This compound could be pivotal in the synthesis of new drugs, especially considering the importance of fluorine in FDA-approved medications. Its potential applications include the development of novel therapeutic agents with improved pharmacokinetic properties.

Antidepressant Research

There is potential for this compound to be used in the synthesis of aryloxy oxo pyrimidinone, which displays selective inhibition properties that could be beneficial in the development of new antidepressants .

Prostaglandin Analogues

Compounds with a trifluoromethyl group have been used to create prostaglandin analogues like Travoprost, which is a potent prostaglandin F receptor agonist used in the treatment of glaucoma . 2-Amino-4-chloro-5-(trifluoromethyl)phenol could be a key intermediate in synthesizing similar therapeutic agents.

Future Directions

The major use of trifluoromethylpyridine (TFMP) derivatives, which could include 2-Amino-4-chloro-5-(trifluoromethyl)phenol, is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-amino-4-chloro-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDPMERAGIMFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloro-5-(trifluoromethyl)phenol

Synthesis routes and methods

Procedure details

A mixture of 2.3 g of 4-chloro-2-nitro 5-trifluoromethylphenol and 10 ml of ethyl acetate was added dropwise to a mixture, which was heated to 80° C., of 2.6 g of electrolytic iron, 10 ml of acetic acid and 20 ml of water, and then the reaction mixture was stirred for one hour. The mixture was cooled to room temperature, and then water was added, followed by extraction with ethyl acetate. The combined organic layers were washed with water, a saturated aqueous solution of sodium hydrogencarbonate and a saturated sodium chloride solution, dried over magnesium sulfate, and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 1.7 g of 2-amino-4-chloro-5-trifluoromethylphenol.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.6 g
Type
catalyst
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-chloro-5-(trifluoromethyl)phenol
Reactant of Route 2
Reactant of Route 2
2-Amino-4-chloro-5-(trifluoromethyl)phenol
Reactant of Route 3
2-Amino-4-chloro-5-(trifluoromethyl)phenol
Reactant of Route 4
2-Amino-4-chloro-5-(trifluoromethyl)phenol
Reactant of Route 5
2-Amino-4-chloro-5-(trifluoromethyl)phenol
Reactant of Route 6
Reactant of Route 6
2-Amino-4-chloro-5-(trifluoromethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.